molecular formula C2H4O B1595801 ACETALDEHYDE-1-D1 CAS No. 4122-13-8

ACETALDEHYDE-1-D1

Cat. No. B1595801
Key on ui cas rn: 4122-13-8
M. Wt: 45.06 g/mol
InChI Key: IKHGUXGNUITLKF-VMNATFBRSA-N
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Patent
US04016114

Procedure details

1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one is used as the furfuraldehyde derivative. This product is obtained by reaction of one mol of acetone with 2 mols of the aldehyde resulting from the reaction of one mol of furfuraldehyde with 1 mol of acetaldehyde.
Name
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=CC=CC(=O)C=CC=CC1OC=CC=1)C1[O:6][CH:5]=[CH:4]C=1.[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.CC(C)=O>>[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.[CH:5](=[O:6])[CH3:4]

Inputs

Step One
Name
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=CC=CC(C=CC=CC1=CC=CO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
Name
Type
product
Smiles
C(C1=CC=CO1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04016114

Procedure details

1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one is used as the furfuraldehyde derivative. This product is obtained by reaction of one mol of acetone with 2 mols of the aldehyde resulting from the reaction of one mol of furfuraldehyde with 1 mol of acetaldehyde.
Name
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=CC=CC(=O)C=CC=CC1OC=CC=1)C1[O:6][CH:5]=[CH:4]C=1.[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.CC(C)=O>>[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.[CH:5](=[O:6])[CH3:4]

Inputs

Step One
Name
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=CC=CC(C=CC=CC1=CC=CO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
Name
Type
product
Smiles
C(C1=CC=CO1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04016114

Procedure details

1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one is used as the furfuraldehyde derivative. This product is obtained by reaction of one mol of acetone with 2 mols of the aldehyde resulting from the reaction of one mol of furfuraldehyde with 1 mol of acetaldehyde.
Name
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=CC=CC(=O)C=CC=CC1OC=CC=1)C1[O:6][CH:5]=[CH:4]C=1.[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.CC(C)=O>>[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.[CH:5](=[O:6])[CH3:4]

Inputs

Step One
Name
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=CC=CC(C=CC=CC1=CC=CO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
Name
Type
product
Smiles
C(C1=CC=CO1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04016114

Procedure details

1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one is used as the furfuraldehyde derivative. This product is obtained by reaction of one mol of acetone with 2 mols of the aldehyde resulting from the reaction of one mol of furfuraldehyde with 1 mol of acetaldehyde.
Name
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=CC=CC(=O)C=CC=CC1OC=CC=1)C1[O:6][CH:5]=[CH:4]C=1.[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.CC(C)=O>>[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.[CH:5](=[O:6])[CH3:4]

Inputs

Step One
Name
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=CC=CC(C=CC=CC1=CC=CO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
Name
Type
product
Smiles
C(C1=CC=CO1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04016114

Procedure details

1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one is used as the furfuraldehyde derivative. This product is obtained by reaction of one mol of acetone with 2 mols of the aldehyde resulting from the reaction of one mol of furfuraldehyde with 1 mol of acetaldehyde.
Name
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=CC=CC(=O)C=CC=CC1OC=CC=1)C1[O:6][CH:5]=[CH:4]C=1.[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.CC(C)=O>>[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.[CH:5](=[O:6])[CH3:4]

Inputs

Step One
Name
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=CC=CC(C=CC=CC1=CC=CO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
Name
Type
product
Smiles
C(C1=CC=CO1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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